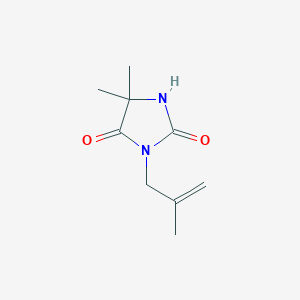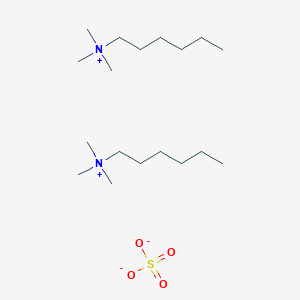
Cyclopropene, 3-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropene, 3-ethenyl- is an organic compound with the molecular formula C5H6. It is a derivative of cyclopropene, which is the simplest cycloalkene. The compound is characterized by a three-membered ring structure with a double bond and an ethenyl group attached to the ring. Due to the high ring strain in the three-membered ring, cyclopropene, 3-ethenyl- is highly reactive and has been the subject of various studies in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-ethenyl- can be synthesized through several methods. One common method involves the reaction of ethyl diazoacetate with acetylenes in the presence of a copper catalyst. This reaction yields cyclopropenes, including 1,2-dimethylcyclopropene-3-carboxylate . Another method involves the dehydrohalogenation of allyl chlorides using a strong base such as sodium amide at elevated temperatures .
Industrial Production Methods
Industrial production of cyclopropene, 3-ethenyl- is not well-documented due to its high reactivity and the challenges associated with handling such strained ring systems. the methods mentioned above can be scaled up for laboratory-scale synthesis.
化学反応の分析
Types of Reactions
Cyclopropene, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can open the strained ring, leading to the formation of linear or branched hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, linear or branched hydrocarbons, and various substituted cyclopropenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclopropene, 3-ethenyl- has several scientific research applications:
Biology: Derivatives of cyclopropene are used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of cyclopropene, 3-ethenyl- involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Cyclopropane: A saturated three-membered ring compound with no double bonds.
Cyclopropene: The simplest cycloalkene with a three-membered ring and one double bond.
Cyclopropanone: A three-membered ring ketone with unique reactivity due to its ring strain.
Uniqueness
Cyclopropene, 3-ethenyl- is unique due to the presence of both a highly strained three-membered ring and an ethenyl group. This combination imparts unique reactivity and makes it a valuable compound in organic synthesis and various scientific research applications .
特性
CAS番号 |
61082-23-3 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
IUPAC名 |
3-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-5H,1H2 |
InChIキー |
AFVXHPBHWSOYEJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)

![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)
